methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Description
Methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted with a 4-bromophenyl group at position 2. The acetyl-amino benzoate moiety is linked to the pyridazinone ring via an acetamide bridge.
Properties
IUPAC Name |
methyl 4-[[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O4/c1-28-20(27)14-4-8-16(9-5-14)22-18(25)12-24-19(26)11-10-17(23-24)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHZGTLUSUPHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a brominated precursor and a strong base such as sodium hydride.
Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicine, the compound’s potential as a pharmacophore is of interest. It could be explored for its anti-inflammatory, anticancer, or antimicrobial properties, given its structural similarity to other bioactive molecules.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridazinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Comparison
Pyridazinone derivatives share a common 6-oxopyridazinone core but differ in substituents, aromatic groups, and functional moieties. Key structural analogs include:
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Observations :
- Functional Groups : Ester groups (e.g., methyl/ethyl benzoate) improve metabolic stability relative to amides .
- Molecular Weight : The target compound (MW: ~466.3 g/mol) is heavier than analogs like the ethyl ester derivative (MW: ~332.8 g/mol) due to the bromine atom and benzoate moiety.
Key Observations :
- Reagents: Potassium carbonate (K₂CO₃) and DMF are common in pyridazinone alkylation , while cesium carbonate (Cs₂CO₃) is used in oxadiazole couplings ().
- Yields : Highly variable (e.g., 10% for 8a vs. 99.9% for 7a in ), depending on substituent steric effects and reaction optimization.
Pharmacological and Functional Comparisons
Pyridazinone derivatives exhibit diverse biological activities influenced by substituents:
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations :
Biological Activity
Methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a bromophenyl group and a pyridazinone core suggests a variety of pharmacological properties, including anti-inflammatory, analgesic, and possibly anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.26 g/mol. The compound features:
- Pyridazinone Core : Known for its role in various biological activities.
- Bromophenyl Substituent : Enhances lipophilicity and may improve binding affinity to biological targets.
- Acetamide Group : Potentially involved in enzyme inhibition mechanisms.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that related pyridazinones can modulate the NLRP3 inflammasome pathway, leading to reduced inflammatory cytokine production.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | NLRP3 inflammasome inhibition |
| 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | 15 | COX-2 inhibition |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress markers in cell lines.
| Assay Type | Result (EC50 µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Assay | 30 |
Study on Inflammatory Response
A study conducted on HT-29 colon cancer cells treated with this compound demonstrated significant reductions in pro-inflammatory markers such as IL-6 and TNF-alpha. The results indicated a decrease in NF-kB activation, which is crucial for the inflammatory response.
"The treatment led to an approximate 60% reduction in IL-6 levels compared to untreated controls" .
Cytotoxic Effects
In another study assessing the cytotoxicity of the compound against various cancer cell lines, it was found that this compound exhibited selective cytotoxicity towards breast cancer cells with an IC50 value of 12 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
